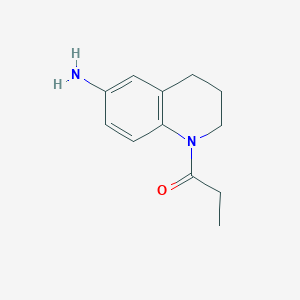

1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine

Descripción general

Descripción

1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields of research .

Métodos De Preparación

The synthesis of 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the propionyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is part of the tetrahydroquinoline family, which has been extensively studied for their pharmacological properties. Research indicates that derivatives of tetrahydroquinolines exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that tetrahydroquinoline derivatives possess significant anticancer properties. For instance, compounds similar to 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antioxidant Properties : The antioxidant potential of tetrahydroquinoline derivatives has been highlighted in several studies. These compounds can scavenge free radicals effectively, suggesting their role in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The anti-inflammatory activity of these compounds has been evaluated in vitro. Certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines, indicating potential applications in treating inflammatory disorders .

Pharmacological Applications

The pharmacological applications of this compound include:

- Bromodomain Inhibitors : Tetrahydroquinoline derivatives have been identified as potential bromodomain inhibitors. These inhibitors are crucial in regulating gene expression and have implications in cancer therapy .

- Neuroprotective Agents : Some studies suggest that tetrahydroquinoline derivatives may offer neuroprotective effects. Their ability to modulate neurotransmitter systems and reduce neuroinflammation positions them as candidates for treating neurodegenerative diseases .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its synthesis can be achieved through various methods:

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity Study : A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives on human cancer cell lines (HCT-116 and MCF-7). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential .

- Neuroprotective Effects : Research focused on the neuroprotective properties of tetrahydroquinoline derivatives showed that they could inhibit neuronal apoptosis induced by oxidative stress in vitro. This suggests their potential use in treating conditions like Alzheimer's disease .

- Synthesis and Characterization : A series of novel tetrahydroquinoline compounds were synthesized using a modified cyclization approach. Characterization through NMR and mass spectrometry confirmed their structures and highlighted their potential for further biological evaluation .

Mecanismo De Acción

The mechanism of action of 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects . The specific pathways involved depend on the biological context and the derivatives of the compound being studied .

Comparación Con Compuestos Similares

1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other tetrahydroquinoline derivatives, such as:

1-Methyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.

1-Benzyl-1,2,3,4-tetrahydroquinoline: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific propionyl group, which imparts distinct chemical and biological properties .

Actividad Biológica

1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 869943-39-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 204.27 g/mol. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride in the presence of a base such as triethylamine.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit bacterial growth effectively. The mechanism behind this activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of tetrahydroquinoline derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The compound's ability to modulate the activity of various receptors may contribute to its anticancer effects.

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective properties in experimental models. They may act by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

The biological activity of this compound is believed to stem from its interaction with various molecular targets. It can function as a ligand for certain receptors involved in cellular signaling pathways. This modulation can lead to downstream effects such as altered gene expression and protein activity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other tetrahydroquinoline derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Neuroprotective | Antioxidant activity |

| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Anticancer | Apoptosis induction |

| 1-Propionyl derivative | Antimicrobial & Anticancer | Receptor modulation |

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

Investigation into Neuroprotection

In a model of oxidative stress-induced neuronal injury, a derivative of this compound was tested for its protective effects. The findings revealed that treatment significantly reduced cell death and inflammation markers compared to controls .

Propiedades

IUPAC Name |

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-8-10(13)5-6-11(9)14/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGYBLVANYZALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.